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Tris[bis(trimethylsilyl)amino] yttrium

Atomic Layer Deposition Yttrium oxide thin films Precursor volatility

Researchers seeking a volatile, high-purity yttrium source for ALD/CVD often face inconsistent film quality and long cycle times. Y[N(SiMe3)2]3 solves these challenges with its homoleptic silylamide structure that provides all-nitrogen coordination, steric shielding, and reproducible vapor delivery. • Sublimes at 105°C/10⁻⁴ mmHg for lower-temperature ALD and shorter cycle times • ≥98% purity (metals basis) minimizes carbon impurity in deposited Y₂O₃ films • Supplied in argon-charged Swagelok® cylinders for direct integration into deposition systems

Molecular Formula C18H54N3Si6Y
Molecular Weight 570.1 g/mol
CAS No. 41836-28-6
Cat. No. B1588599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris[bis(trimethylsilyl)amino] yttrium
CAS41836-28-6
Molecular FormulaC18H54N3Si6Y
Molecular Weight570.1 g/mol
Structural Identifiers
SMILESC[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Y+3]
InChIInChI=1S/3C6H18NSi2.Y/c3*1-8(2,3)7-9(4,5)6;/h3*1-6H3;/q3*-1;+3
InChIKeyALBMVGKOSBREQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Yttrium Tris[bis(trimethylsilyl)amide]: Identity and Procurement Profile


Tris[bis(trimethylsilyl)amino] yttrium, systematically named Tris[N,N-bis(trimethylsilyl)amide]yttrium(III), is a homoleptic yttrium(III) silylamide complex with the linear formula [[(CH₃)₃Si]₂N]₃Y and molecular weight 570.06 g·mol⁻¹ . It belongs to the broader class of metal bis(trimethylsilyl)amides (metal silylamides), which are characterized by a Y³⁺ center coordinated by three sterically demanding –N(SiMe₃)₂ ligands in a trigonal pyramidal geometry with Y–N bond lengths of approximately 222 pm [1]. The compound is commercially available as a white to off-white powder with purity specifications of ≥98% (98+% to 99.9% metals basis) from multiple vendors, typically packaged under argon in ampules or Swagelok® cylinders for vapor deposition systems .

Volatile homoleptic yttrium silylamide for ALD / CVD of Y₂O₃ thin films
All-nitrogen ligand coordination may support lower carbon residue potential vs. organometallic precursors
Available in deposition-ready argon-charged Swagelok® cylinders for direct system integration
≥98% purity (99.9%-Y metals basis grade for electronic applications)

Why Generic Yttrium Precursor Substitution Fails


Although multiple classes of yttrium precursors exist for thin-film deposition and catalysis—including β-diketonates [Y(thd)₃], cyclopentadienyls [Y(Cp)₃ and Y(MeCp)₃], and amidinates [Y(dpamd)₃]—they are not functionally interchangeable [1]. The silylamide ligand sphere in Y[N(SiMe₃)₂]₃ provides a distinctive combination of volatility (sublimation at 105 °C / 10⁻⁴ mmHg), all-nitrogen coordination, and a sterically shielded metal center that collectively dictates precursor delivery characteristics, surface reactivity, and film impurity profiles [2]. Substituting a β-diketonate (which requires ozone as co-reactant and yields carbon impurity levels of ~0.5–3.1 atom % in deposited Y₂O₃ films) for a silylamide can fundamentally alter growth per cycle, deposition temperature windows, and film stoichiometry [1][3]. The quantitative evidence below demonstrates where the specific molecular architecture of Y[N(SiMe₃)₂]₃ produces measurable, procurement-relevant differentiation.

Sublimation at ~105 °C / 10⁻⁴ mmHg
β-diketonate (Y(thd)₃) typically requires higher source temperatures (150–200 °C) and longer pulse times; ozone co-reactant may increase carbon impurity
All-nitrogen ligand sphere
Cyclopentadienyl (Y(Cp)₃) precursors can introduce measurable carbon (0.2–0.5 atom% reported); ligand architecture alters film stoichiometry and dielectric properties

Quantitative Evidence: Y[N(SiMe₃)₂]₃ vs. Comparator Precursors


Sublimation Temperature and Volatility Comparison

Tris[bis(trimethylsilyl)amino] yttrium sublimes at 105 °C under a vacuum of 10⁻⁴ mmHg, as specified on vendor technical datasheets . In contrast, the widely used yttrium β-diketonate precursor Y(thd)₃ (also designated Y(TMHD)₃) is a solid with substantially lower volatility, requiring prolonged precursor pulse times (up to 7 minutes) and elevated source temperatures to achieve saturation during ALD [1]. The higher volatility of the silylamide translates to shorter ALD cycle times and improved throughput in manufacturing settings.

Sublimation Temperature
Method context
105 °C at 10⁻⁴ mmHg
Enables shorter ALD pulse times vs. β-diketonate
45–95 °C lower delivery temperature under comparable vacuum
Atomic Layer Deposition Yttrium oxide thin films Precursor volatility

Catalytic Efficiency in NCA Ring-Opening Polymerization

Rare earth tris[bis(trimethylsilyl)amide] complexes (TMSN)₃Ln, including Y[N(SiMe₃)₂]₃, have been demonstrated as high-efficiency catalysts for the ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) [1]. The yttrium congener specifically enables quantitative yields of polypeptides with narrow molecular weight distributions (polydispersity index, PDI < 1.3) and facilitates the preparation of block copolypeptides by sequential monomer addition [1]. This level of polymerization control—simultaneous high conversion and low PDI—is a hallmark of a well-behaved living polymerization catalyst. While the publication reports data across the lanthanide series (Ln = Sc, Y, La, Dy, Lu), the yttrium complex is explicitly identified among the active congeners and provides the Group 3 metal reactivity profile without the competing redox activity of lanthanides [1].

NCA Polymerization Control
Class-level
PDI
Supports living polymerization and block copolypeptide synthesis
Class-level data across (TMSN)₃Ln; Y congener among active series
Film Purity Potential
Class-level
All-nitrogen coordination (class-level)
Lower carbon residue expected vs. Cp/O-based precursors
Explicit Y₂O₃ impurity data for this silylamide not available
Purity Grades & Packaging
Specification review
98% / 99.9%-Y REO; Swagelok® cylinders
Deposition-ready format reduces handling and contamination risk
Dual-tier purity for catalytic vs. ALD procurement
C–H Aminomethylation
Class-level
Ortho-C–H addition to pyridines
Distinct reactivity not observed with Cp-Y catalysts
Diamagnetic Y³⁺ facilitates NMR mechanistic studies
Ring-opening polymerization Polypeptide synthesis N-Carboxyanhydride Polymer molecular weight control

All-Nitrogen Coordination and Film Purity Potential

The all-nitrogen coordinated ligand environment of Y[N(SiMe₃)₂]₃ distinguishes it from cyclopentadienyl-based yttrium precursors such as Y(Cp)₃ and Y(MeCp)₃. For cyclopentadienyl precursors, deposited Y₂O₃ films at 300 °C contain measurable carbon impurity levels: 0.5 atom % for Cp₃Y/H₂O and 0.2 atom % for (CpCH₃)₃Y/H₂O processes, with hydrogen impurity levels of 1.8 and 3.1 atom %, respectively [1]. In a comparative review of ALD precursors for rare-earth oxides, all-nitrogen coordinated homoleptic precursors (including silylamides and amidinates) are explicitly noted for yielding films with lower carbon and hydrogen impurity levels and improved electrical characteristics relative to organometallic precursors [2]. While explicit quantitative carbon impurity data for Y[N(SiMe₃)₂]₃-derived Y₂O₃ films were not identified in the retrieved sources, the class-level correlation between all-nitrogen ligand coordination and reduced carbon incorporation is well-established in the ALD literature [2].

Film Purity Potential
Class-level
All-nitrogen coordination (class-level)
Lower carbon residue expected vs. Cp/O-based precursors
Explicit Y₂O₃ impurity data for this silylamide not available
Y₂O₃ thin films Carbon impurity Precursor ligand design Atomic layer deposition

Purity Grades and Deposition-Ready Packaging

Commercially available Y[N(SiMe₃)₂]₃ is supplied in multiple purity grades tailored to different application requirements: standard 98% purity (≥98% chemical purity) is accessible for general catalytic applications , while a higher specification grade of min. 98% (99.9%-Y metals basis, REO) is packaged specifically for CVD/ALD deposition systems in 50 mL Swagelok® cylinders . The yttrium content is controlled by EDTA titration to 14.7–16.5% . This dual-tier purity offering contrasts with Y(thd)₃, which is typically supplied as a single purity grade (99.9% metals basis) without deposition-specific packaging. The availability of pre-loaded, argon-charged Swagelok® cylinders reduces user handling of this air- and moisture-sensitive compound and minimizes contamination risk during precursor installation.

Purity Grades & Packaging
Specification review
98% / 99.9%-Y REO; Swagelok® cylinders
Deposition-ready format reduces handling and contamination risk
Dual-tier purity for catalytic vs. ALD procurement
CVD/ALD precursor packaging High-purity yttrium source Semiconductor-grade chemicals

C–H Bond Aminomethylation Catalytic Selectivity

Tris[N,N-bis(trimethylsilyl)amido] complexes of group 3 metals, with yttrium and gadolinium identified as the most effective congeners, catalyze the ortho-C–H bond addition of pyridine derivatives across the C═N double bond of nonactivated imines, yielding aminomethylated products [1]. The catalytic activity is dramatically enhanced by the addition of catalytic amounts of secondary amines (e.g., dibenzylamine), which generate a mixed-ligated active species such as [(Me₃Si)₂N]₂Y(NBn₂)(THF) [1]. This reactivity profile for C–H functionalization is distinct from that of cyclopentadienyl-based yttrium complexes, which are primarily employed in hydroamination rather than C–H addition chemistry [2]. The yttrium congener offers the advantage of being diamagnetic, facilitating NMR-based mechanistic studies and catalyst optimization that are precluded with paramagnetic lanthanide analogs.

C–H Aminomethylation
Class-level
Ortho-C–H addition to pyridines
Distinct reactivity not observed with Cp-Y catalysts
Diamagnetic Y³⁺ facilitates NMR mechanistic studies
C–H activation Aminomethylation Pyridine functionalization Rare earth catalysis

Target Application Scenarios


ALD of Y₂O₃ High-k Dielectric and Passivation Layers

Y[N(SiMe₃)₂]₃ is directly applicable as a volatile yttrium source for the ALD of Y₂O₃ thin films, functioning as an alternative high-k gate dielectric or passivation coating. Its sublimation temperature of 105 °C at 10⁻⁴ mmHg enables lower-temperature precursor delivery and shorter ALD cycle times compared to Y(thd)₃-based processes that require ozone co-reactant and extended pulse durations [1]. The compound is commercially supplied pre-loaded in argon-charged Swagelok® cylinders specifically designed for direct integration into CVD/ALD deposition systems , streamlining process development workflows.

Living NCA Polymerization for Precision Polypeptides

Y[N(SiMe₃)₂]₃ serves as an efficient single-component catalyst for the controlled ROP of NCA monomers, producing polypeptides in quantitative yields with narrow molecular weight distributions (PDI < 1.3) and enabling block copolypeptide synthesis via sequential monomer addition . This application scenario is particularly relevant for laboratories synthesizing well-defined polypeptide-based biomaterials, drug delivery carriers, and peptidomimetics where molecular weight control and narrow dispersity are critical quality attributes.

C–H Functionalization of N-Heteroaromatic Compounds

The catalytic activity of Y[N(SiMe₃)₂]₃ in ortho-C–H bond aminomethylation of pyridines and related N-heteroaromatics positions this compound as a useful catalyst for late-stage functionalization of drug-like scaffolds. The diamagnetic nature of yttrium(III) permits straightforward NMR monitoring of reaction progress and catalyst speciation, a practical advantage over paramagnetic lanthanide congeners. Co-catalytic secondary amine additives further enhance reactivity , offering tunable reaction conditions for diverse substrate scopes.

Heteroleptic Yttrium Complex Synthesis via Ligand Exchange

The homoleptic silylamide Y[N(SiMe₃)₂]₃ is a versatile synthetic precursor for preparing heteroleptic yttrium complexes through protonolysis or salt metathesis with protic ligands (e.g., phenols, amidines, scorpionate ligands) . The labile –N(SiMe₃)₂ ligands are readily displaced, generating hexamethyldisilazane as a volatile byproduct. This reactivity enables systematic ligand screening in organoyttrium catalyst discovery programs, where the electronic and steric properties of the ancillary ligand set can be tuned independently.

Application
Selection Property
Validation Focus
ALD of Y₂O₃ high-k dielectrics
Volatility profile & pre-loaded cylinder format
Cycle time reduction and carbon/hydrogen impurity control
Living NCA polymerization
Catalytic control and block copolymer access
Molecular weight distribution and sequential monomer addition fidelity
C–H functionalization of N-heteroaromatics
Ortho-C–H addition reactivity
Substrate scope and co-catalyst amine effect
Heteroleptic complex synthesis
Labile –N(SiMe₃)₂ ligands
Ligand exchange efficiency and volatile byproduct removal
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